Ethyl isobutyrate is a potent odorant in oranges, grapefruit, and Greek virgin olive oils.
Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals.
, also known as ethyl isobutyrate or fema 2428, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. can be biosynthesized from isobutyric acid. is a sweet, alcoholic, and ethereal tasting compound that can be found in a number of food items such as fruits, alcoholic beverages, sweet bay, and citrus. This makes a potential biomarker for the consumption of these food products.
Ethyl isobutyrate is a fatty acid methyl ester obtained by the formal condensation of isobutyric acid with ethanol. It has a role as a metabolite. It derives from an isobutyric acid.
Ethyl isobutyrate
CAS No.: 97-62-1
Cat. No.: VC21175508
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97-62-1 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | ethyl 2-methylpropanoate |
Standard InChI | InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 |
Standard InChI Key | WDAXFOBOLVPGLV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)C |
Canonical SMILES | CCOC(=O)C(C)C |
Boiling Point | 110.1 °C |
Flash Point | less than 70 °F (NFPA, 2010) |
Melting Point | -88.2 °C -88.2°C |
Introduction
Chemical Identity and Structure
Ethyl isobutyrate (CAS No. 97-62-1) is an ester formed by the condensation of isobutyric acid with ethanol. Its structure features a branched carbon chain with an ethyl ester functional group.
Parameter | Information |
---|---|
Chemical Name | Ethyl isobutyrate |
Systematic Name | Ethyl 2-methylpropanoate |
Molecular Formula | C₆H₁₂O₂ |
Molecular Weight | 116.16 g/mol |
CAS Registry Number | 97-62-1 |
InChI Key | WDAXFOBOLVPGLV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)C |
UN Number | 2385 |
Ethyl isobutyrate belongs to the fatty acid ethyl ester chemical class. It has numerous synonyms including ethyl isobutanoate, isobutyric acid ethyl ester, ethyl 2-methylpropionate, and propanoic acid, 2-methyl-, ethyl ester .
Physical and Chemical Properties
The physical and chemical properties of ethyl isobutyrate make it suitable for various industrial applications and contribute to its widespread use in flavor and fragrance formulations.
General Physical Properties
Property | Value |
---|---|
Physical State | Liquid |
Color | Clear colorless |
Odor | Fruity, sweet ethereal with alcoholic and rummy notes |
Odor Threshold | 0.000022 ppm |
Melting Point | -88°C |
Boiling Point | 112-113°C |
Density | 0.865 g/mL at 25°C |
Vapor Density | 4.01 (vs air) |
Vapor Pressure | 40 mm Hg (33.8°C) |
Flash Point | 57°F |
LogP | 1.8 at 22.9°C |
Solubility Properties
Ethyl isobutyrate is slightly soluble in water but miscible with most organic solvents including alcohol. This solubility profile is important for its applications in various industrial processes .
Taste and Aroma Properties
The compound has distinctive taste and aroma characteristics that make it valuable in flavor applications:
Property | Description |
---|---|
Aroma Threshold | Detection: 0.01 to 1 ppb |
Taste at 12.5 ppm | Pungent, ethereal and fruity with rum- and eggnog-like nuance |
Taste at 20 ppm | Sweet, ethereal, fruity with a rum-like nuance |
Odor Type | Fruity |
These organoleptic properties are crucial for its application in the food and beverage industry .
Synthesis and Production Methods
Several methods exist for the synthesis of ethyl isobutyrate, with esterification being the most common approach.
Traditional Esterification
The conventional synthesis route involves the esterification of isobutyric acid with ethanol in the presence of an acid catalyst:
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Reactants: Isobutyric acid and anhydrous ethanol
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Catalyst: Concentrated sulfuric acid
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Process: The mixture is refluxed for approximately 14 hours
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Post-processing: Washing with water and saturated sodium bicarbonate solution, drying with anhydrous magnesium sulfate, followed by distillation
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Collection: Fractions at 109-111°C are collected as ethyl isobutyrate
Catalytic Synthesis with p-Toluenesulfonic Acid
An alternative method using p-toluenesulfonic acid as catalyst:
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Reactants: Isobutyric acid (88.0 g, 1 mol) in ethanol (90 mL) and cyclohexane (20 mL)
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Catalyst: p-Toluenesulfonic acid (1.8 g, 2%)
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Process: Reflux until no water appears in water separator
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Post-processing: Cooling, washing with water, saturated sodium bicarbonate, and sodium chloride solutions, drying over anhydrous magnesium sulfate
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Yield: 68.9% of ethyl isobutyrate (58.0 g, 0.5 mol) collected at 109-113°C distillate
Alternative Production Method
A more economical method described in a patent involves:
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Reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione or a keto ester with alcohol in the presence of an alkaline catalyst
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This method produces two moles of isobutyrate esters for each mole of reactant used, making it more efficient than traditional methods
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The process requires only small amounts of alkaline catalyst, simplifying isolation of the product
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The crude products contain fewer by-products, making them more economical to refine
This patented process overcomes disadvantages of traditional methods that require either isobutyryl chloride or direct esterification with isobutyric acid and strong inorganic acid catalysts.
Natural Occurrence
Ethyl isobutyrate is found naturally in various foods and beverages, contributing to their natural flavors and aromas.
Fruits and Vegetables
The compound has been reported in:
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Apples and apple juice
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Bananas
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Strawberries
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Apricots
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Oranges and orange juice
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Pineapples
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Watermelons
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Papayas
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Mangos
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Kiwi fruits
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Quinces
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Passion fruits
Fermented Products and Beverages
Ethyl isobutyrate occurs naturally in:
Other Natural Sources
Additional natural sources include:
The widespread natural occurrence of ethyl isobutyrate in foods and beverages underscores its role as an important flavor component in many natural products.
Applications and Uses
Ethyl isobutyrate has diverse applications across multiple industries, with its pleasant aroma and chemical properties making it particularly valuable.
Flavor and Food Industry
In the food industry, ethyl isobutyrate serves as:
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A flavoring agent in food products and beverages, providing fruity aromas reminiscent of apples and pears
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A key ingredient in cream, strawberry, cherry, and other fruit essences
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An additive in confectionery, baked goods, and beverages
The compound is subject to use restrictions in various food categories:
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Soft drinks: 10 mg/kg
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Cold drinks: 25 mg/kg
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Sweets: 73 mg/kg
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Baked food: 200 mg/kg
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Puddings: 6.0 mg/kg
Fragrance and Cosmetic Applications
In the fragrance industry, ethyl isobutyrate is used in:
Industrial Applications
The compound serves several industrial purposes:
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As an effective solvent in various industrial processes
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In paints, coatings, and adhesives
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As a building block in organic synthesis
Research and Development
In research settings, ethyl isobutyrate is employed in:
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The development of new materials and chemical processes
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Polymer science and nanotechnology
Hazard Type | Classification |
---|---|
Physical Hazard | Flammable liquid |
DOT Number | UN 2385 |
Acute Health Effects | Skin and eye irritant; respiratory irritant |
Chronic Health Effects | Potential nervous system effects at high concentrations |
The compound is on the Hazardous Substance List because it is cited by the Department of Transportation (DOT) and the National Fire Protection Association (NFPA) .
Exposure Routes and Effects
Health effects may occur through various exposure routes:
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Inhalation: Can irritate the nose and throat, causing coughing and wheezing
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Skin contact: May cause irritation; can potentially be absorbed through skin
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Eye contact: Can cause irritation
Toxicity Data
Available toxicity data includes:
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LD50: 800 mg/kg (mice, subcutaneous)
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Regulatory status: Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA)
Analytical Characterization
Ethyl isobutyrate can be characterized using various analytical techniques, providing data useful for identification and quality control.
Spectroscopic Data
Spectral data is valuable for identification:
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Mass spectroscopy peaks (m/z): 15.0, 18.0, 26.0, 27.0, 28.0, 29.0, 30.0, 31.0, 39.0 (partial data)
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IR spectroscopy: Characteristic peaks for ester functional groups
Content Analysis Methods
For purity assessment and quality control:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume